molecular formula C7H11N3O B13685913 N'-hydroxy-3-pyrrol-1-ylpropanimidamide

N'-hydroxy-3-pyrrol-1-ylpropanimidamide

Cat. No.: B13685913
M. Wt: 153.18 g/mol
InChI Key: JIYDGCPBMNPRIT-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-pyrrol-1-ylpropanimidamide is a propanimidamide derivative characterized by a pyrrol-1-yl substituent at the 3rd carbon position and a hydroxy group on the N'-amine. The molecular formula is C₈H₁₂N₄O, with a molecular weight of 180.21 g/mol (estimated). Pyrrole, a five-membered aromatic heterocycle with one nitrogen atom, confers distinct electronic properties compared to pyrazole or other nitrogen-containing rings.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N'-hydroxy-3-pyrrol-1-ylpropanimidamide

InChI

InChI=1S/C7H11N3O/c8-7(9-11)3-6-10-4-1-2-5-10/h1-2,4-5,11H,3,6H2,(H2,8,9)

InChI Key

JIYDGCPBMNPRIT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-pyrrol-1-ylpropanimidamide can be achieved through several methods. One common approach involves the reaction of pyrrole with appropriate aldehydes or ketones in the presence of hydroxylamine. This reaction typically requires mild conditions and can be carried out in solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of N’-hydroxy-3-pyrrol-1-ylpropanimidamide often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-pyrrol-1-ylpropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-hydroxy-3-pyrrol-1-ylpropanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-3-pyrrol-1-ylpropanimidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanimidamide derivatives vary significantly based on heterocyclic substituents and functional groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N'-Hydroxy-3-pyrrol-1-ylpropanimidamide Not available C₈H₁₂N₄O 180.21 Pyrrol-1-yl Aromatic pyrrole ring; potential for π-π interactions
N'-Hydroxy-3-(1H-pyrazol-1-yl)propanimidamide 1006333-69-2 C₆H₁₀N₄O 154.17 Pyrazol-1-yl Pyrazole (two adjacent N atoms); enhanced polarity
N'-Hydroxy-3-(3-methyl-1H-pyrazol-1-yl)propanimidamide 1006341-03-2 C₇H₁₂N₄O 168.20 3-Methylpyrazol-1-yl Methyl group increases hydrophobicity
(1E)-N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide 1006352-70-0 C₈H₁₀F₃N₄O 248.19 5-Methyl-3-(trifluoromethyl)pyrazol-1-yl Trifluoromethyl group enhances metabolic stability; medicinal applications

Key Findings :

Structural Diversity: The pyrrol-1-yl group in the target compound provides a single nitrogen atom in the aromatic ring, contrasting with the pyrazol-1-yl derivatives, which have two adjacent nitrons. This difference influences electronic properties, solubility, and binding affinities .

Synthetic Routes :

  • Propanimidamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole-substituted analogs are prepared by reacting propanimidamide precursors with halogenated pyrazoles under basic conditions .

Applications: Pyrazole derivatives (e.g., CAS 1006352-70-0) are explicitly noted for medicinal use, likely due to their ability to interact with biological targets like kinases or metalloenzymes . The pyrrole variant may exhibit unique reactivity in metal coordination or catalysis, though experimental data are lacking in the provided evidence.

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